molecular formula C8H7N3O2 B15215605 5-(Pyridin-3-yl)imidazolidine-2,4-dione

5-(Pyridin-3-yl)imidazolidine-2,4-dione

Cat. No.: B15215605
M. Wt: 177.16 g/mol
InChI Key: NVIRPUHCJSOWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-3-yl)imidazolidine-2,4-dione: is a heterocyclic compound with the molecular formula C8H7N3O2. It features a pyridine ring attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)imidazolidine-2,4-dione typically involves the reaction of pyridine derivatives with imidazolidine-2,4-dione precursors. One common method includes the condensation of 3-aminopyridine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine-2,4-dione ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 5-Methyl-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-dione
  • 5,5-Diphenylimidazolidine-2,4-dione
  • 5-(Piperazin-1-yl)-3-oxo-propyl-imidazolidine-2,4-dione

Comparison: Compared to similar compounds, 5-(Pyridin-3-yl)imidazolidine-2,4-dione is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets. This structural feature may contribute to its higher potency and selectivity in enzyme inhibition .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-pyridin-3-ylimidazolidine-2,4-dione

InChI

InChI=1S/C8H7N3O2/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5/h1-4,6H,(H2,10,11,12,13)

InChI Key

NVIRPUHCJSOWIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2C(=O)NC(=O)N2

Origin of Product

United States

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